

Technical Guide: Chemical Properties of 2-Cyanopyridine-4-Carboxaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Formylpyridine-2-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-cyanopyridine-4-carboxaldehyde (also known as **4-formylpyridine-2-carbonitrile**). Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and extrapolated information from closely related chemical structures.

Core Chemical and Physical Properties

2-Cyanopyridine-4-carboxaldehyde is a solid, bifunctional aromatic heterocycle containing both a nitrile and an aldehyde group. These functional groups are key to its reactivity and potential applications in synthesis and drug development.

Quantitative Data Summary

The following table summarizes the available quantitative data for 2-cyanopyridine-4-carboxaldehyde. It is important to note that a major supplier of this chemical states that they do not collect analytical data, which contributes to the scarcity of experimentally verified values.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ N ₂ O	
Molecular Weight	132.12 g/mol	
CAS Number	131747-70-1	
Appearance	Solid	
Boiling Point	249.1 ± 20.0 °C (Predicted)	
Density	1.24 ± 0.1 g/cm ³ (Predicted)	
pKa	-2.29 ± 0.10 (Predicted)	
Melting Point	Data not available	
Solubility	Data not available for the target compound. The related compound 4-cyanopyridine is soluble in polar organic solvents (methanol, ethanol, acetone) and has limited solubility in water.	
SMILES	O=Cc1ccnc(c1)C#N	
InChI Key	JAJMFFPLHLWYJQ-UHFFFAOYSA-N	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-cyanopyridine-4-carboxaldehyde is not readily available in published literature, a plausible route can be extrapolated from established pyridine chemistry. One common strategy involves the introduction of a cyano group at the 2-position of a pre-functionalized pyridine ring.

Proposed Synthesis: Cyanation of Pyridine N-Oxide Precursor

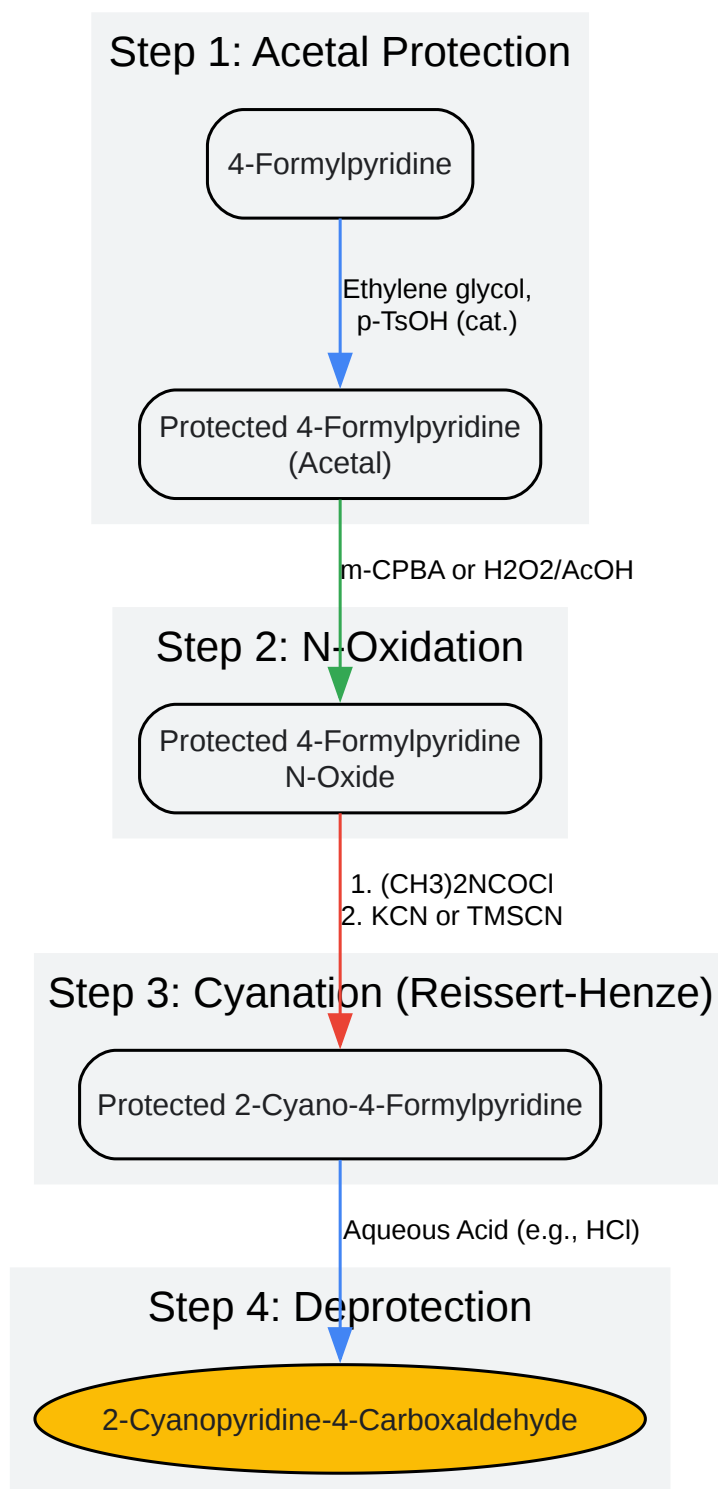
This method involves the cyanation of a pyridine N-oxide, a well-established method for introducing substituents at the 2-position of the pyridine ring.

Experimental Protocol:

- **N-Oxidation of Precursor:** 4-Formylpyridine would first be protected, for example, as a diethyl acetal, to prevent side reactions with the oxidizing agent. The protected 4-formylpyridine is then oxidized to the corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
- **Cyanation Reaction:** The resulting N-oxide is then reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a reagent like dimethylcarbamoyl chloride or benzoyl chloride in a solvent such as dichloromethane. This proceeds via a Reissert-Henze type reaction.
- **Work-up and Deprotection:** The reaction mixture is quenched, typically with an aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The crude product is then deprotected under acidic conditions to reveal the aldehyde functionality.
- **Purification:** The final product, 2-cyanopyridine-4-carboxaldehyde, would be purified using standard techniques such as column chromatography on silica gel or recrystallization.

A US patent also describes a general procedure for the synthesis of pyridine aldehydes from cyanopyridines via a vapor-phase interaction with water and formic acid over a thoria-alumina catalyst at elevated temperatures (400-500 °C). This method could potentially be adapted for the synthesis of 2-cyanopyridine-4-carboxaldehyde from a dicyanopyridine precursor.

Proposed Synthesis of 2-Cyanopyridine-4-Carboxaldehyde



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Caption: Proposed multi-step synthesis of 2-cyanopyridine-4-carboxaldehyde.

Analytical Protocols: Expected Spectroscopic Signatures

Without experimental spectra, the following section details the expected spectroscopic characteristics of 2-cyanopyridine-4-carboxaldehyde based on its functional groups and data from analogous compounds.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring.

- **Aldehydic Proton (CHO):** A singlet is expected at a downfield chemical shift, typically in the range of 9.5-10.5 ppm.
- **Pyridine Protons:** Three distinct signals corresponding to the protons at positions 3, 5, and 6. Due to the electron-withdrawing nature of the cyano and aldehyde groups, these protons will be deshielded and appear at lower field, likely between 7.5 and 9.0 ppm. The splitting patterns will be complex due to meta and para coupling.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

- **Aldehyde Carbonyl (C=O):** A signal in the downfield region, typically around 190-200 ppm.
- **Nitrile Carbon (C \equiv N):** A signal in the range of 115-125 ppm.
- **Pyridine Ring Carbons:** Five distinct signals for the carbons of the pyridine ring are expected in the aromatic region (approximately 120-160 ppm). The carbons attached to the cyano and aldehyde groups (C2 and C4) will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will clearly show the presence of the key functional groups.

- **C \equiv N Stretch:** A sharp, medium-intensity absorption band around 2220-2240 cm^{-1} .

- C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm^{-1} .
- C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm^{-1} and 2720 cm^{-1} .
- Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm^{-1} region.

Mass Spectrometry (MS)

- Molecular Ion Peak (M^+): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z ratio of 132.
- Fragmentation: Common fragmentation patterns would include the loss of the aldehyde group (CHO, 29 Da) and potentially the loss of HCN (27 Da).

Reactivity and Potential Applications

The chemical reactivity of 2-cyanopyridine-4-carboxaldehyde is dominated by its two functional groups.

- Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of classical aldehyde reactions, including:
 - Oxidation to the corresponding carboxylic acid (2-cyano-4-pyridinecarboxylic acid).
 - Reduction to the alcohol (2-cyano-4-pyridylmethanol).
 - Reductive amination to form various amines.
 - Formation of imines and Schiff bases.
 - Wittig reactions and other olefination reactions.
 - Aldol and related condensation reactions.
- 2-Cyano Group: The cyano group at the 2-position of the pyridine ring is activated towards nucleophilic attack. This is a key feature for applications in drug development and bioconjugation.

- **Reaction with Thiols:** It has been shown that 2-cyanopyridine derivatives can react efficiently and selectively with the N-terminal cysteine residues of peptides under mild, aqueous conditions to form a stable thiazoline ring. This makes 2-cyanopyridine-4-carboxaldehyde a potential reagent for the site-specific modification of proteins and peptides.

Involvement in Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the direct involvement of 2-cyanopyridine-4-carboxaldehyde in any biological signaling pathways. However, the broader class of cyanopyridine derivatives has been explored for a range of biological activities, and they are considered bioactive scaffolds. The ability of the 2-cyanopyridine moiety to react with cysteine suggests a potential for covalent interaction with cysteine-containing proteins, a mechanism employed by some targeted therapeutic agents.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com